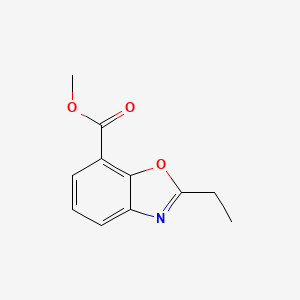![molecular formula C9H8N2O2 B1405637 [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol CAS No. 1378699-97-8](/img/structure/B1405637.png)
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol
Vue d'ensemble
Description
“[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol” is a derivative of 1,3,4-Oxadiazole . Oxadiazole is a versatile heterocyclic compound that has attracted considerable attention in the field of medicinal chemistry and drug discovery due to its diverse pharmacological activities . This five-membered ring system, comprising two nitrogen atoms and one oxygen atom, is characterized by its unique structural features and has proven to be a valuable scaffold for the design and synthesis of bioactive molecules .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The compounds are characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry, to confirm their structures .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by its ability to form hydrogen bonds, engage in π–π stacking interactions, and exhibit electron-deficient and electron-rich regions within its structure . These features contribute to the compound’s molecular recognition and binding capabilities with biological targets, making it an intriguing platform for drug design .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the presence of two nitrogen atoms and one oxygen atom in the five-membered ring system . The tunability of this scaffold by introducing diverse substituents modulates the physicochemical and pharmacological properties of the resulting compounds .Applications De Recherche Scientifique
Anticancer Activity
Compounds with the 1,3,4-oxadiazole moiety have shown potential in anticancer therapy. They are being studied for their ability to inhibit EGFR, which is a promising target in cancer treatment .
Antibacterial and Antifungal Properties
These compounds exhibit significant antibacterial and antifungal activities, making them valuable in the development of new antibiotics and antifungals .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory properties of 1,3,4-oxadiazole derivatives are being explored for pain management and treatment of inflammatory conditions .
Anticonvulsant Effects
Research is being conducted on the anticonvulsant effects of these compounds, which could lead to new treatments for epilepsy and other seizure disorders .
Antihypertensive Applications
The 1,3,4-oxadiazole derivatives are also being investigated for their potential use in managing high blood pressure .
Antiviral and Anti-HIV Potential
These compounds have shown promise as antiviral agents, including potential activity against HIV .
Antidiabetic Properties
There is interest in the antidiabetic properties of 1,3,4-oxadiazole derivatives as they could contribute to new therapies for diabetes management .
Pharmaceutical Synthesis
The synthesis of new pharmaceuticals often involves 1,3,4-oxadiazole derivatives due to their versatile biological activities and structural properties .
Mécanisme D'action
Target of Action
The primary target of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
The compound interacts with EGFR, exhibiting a robust inhibitory effect against the EGFR wild-type enzyme . It has been found to have a 10-fold inferior potency against the mutant form of EGFR . This interaction results in significant changes in the activity of EGFR, underscoring the potential of the compound as an effective EGFR WT inhibitor .
Biochemical Pathways
The compound affects the EGFR pathway, which plays a crucial role in cell cycle regulation . The inhibition of EGFR leads to cell cycle arrest at G1/G0 and G2 phases . The compound also significantly inhibits EGFR autophosphorylation in HEPG2 cells .
Result of Action
The compound exhibits significant anticancer activity, with several derivatives demonstrating superior potency compared to the established anticancer drug etoposide . Notably, one derivative emerged as the most promising compound, displaying potent cytotoxicity . The compounds also show pronounced selectivity against cancer cell lines, with no observable impact on normal cell lines .
Orientations Futures
The future directions in the research of 1,3,4-oxadiazole derivatives involve the rational design and synthesis of compounds incorporating the 1,3,4-oxadiazole moiety . The ease of synthesis and structural modifications further facilitate the exploration of structure-activity relationships, enabling researchers to fine-tune the biological activities of these compounds . This sets the stage for understanding the importance of 1,3,4-oxadiazole in medicinal chemistry, emphasizing its role as a promising scaffold for the development of novel therapeutic agents with diverse pharmacological applications .
Propriétés
IUPAC Name |
[4-(1,3,4-oxadiazol-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-5-7-1-3-8(4-2-7)9-11-10-6-13-9/h1-4,6,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXQSCCPTSHPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide](/img/structure/B1405554.png)






![Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405563.png)

![Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405570.png)
![N-{[(1-Methyl-1H-indazol-7-yl)-amino]carbonothioyl}benzamide](/img/structure/B1405572.png)
![tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405573.png)

